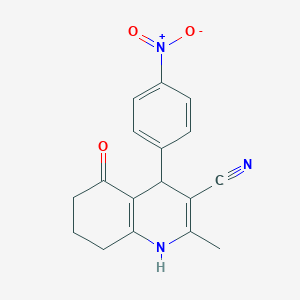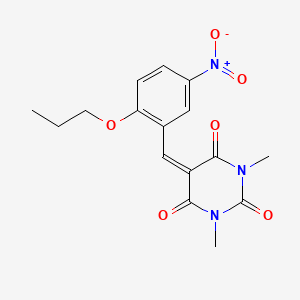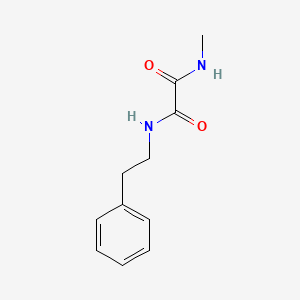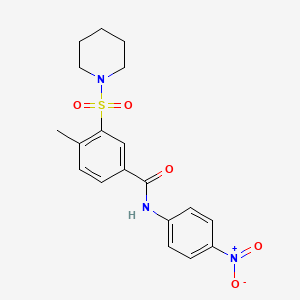![molecular formula C21H23N3O2 B5139393 4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5139393.png)
4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone, commonly known as BMS-986178, is a promising chemical compound that has been extensively researched in the field of medicinal chemistry. It belongs to the class of quinoxalinone derivatives, which have been found to exhibit a wide range of biological activities such as antitumor, antiviral, and antimicrobial properties.
作用機序
BMS-986178 acts by binding to the BET proteins, which are involved in the regulation of gene expression. BET proteins contain two bromodomains, which recognize and bind to acetylated lysine residues on histones, thereby facilitating the recruitment of transcriptional machinery to the gene promoter regions. BMS-986178 binds to the bromodomains of BET proteins, thereby preventing the recruitment of transcriptional machinery and subsequent gene expression.
Biochemical and Physiological Effects:
BMS-986178 has been found to exhibit potent anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been shown to inhibit the growth and metastasis of tumors in animal models. In addition, BMS-986178 has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the major advantages of BMS-986178 is its potent and selective inhibition of the BET proteins, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of BMS-986178 is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on BMS-986178. One of the potential applications of BMS-986178 is in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, which are characterized by dysregulated gene expression. Another potential application is in the treatment of viral infections such as HIV and hepatitis B, which also rely on the BET proteins for viral gene expression. Further research is needed to explore the full therapeutic potential of BMS-986178 in these and other diseases.
合成法
The synthesis of BMS-986178 involves a multi-step process that starts with the condensation of 2-nitroaniline with benzaldehyde to form 2-(benzylideneamino)nitrobenzene. The resulting compound is then reduced to 2-(benzylamino)nitrobenzene, which is subsequently cyclized with ethyl acetoacetate to yield 4-[(1-benzyl-4-piperidinyl)carbonyl]-3,4-dihydro-2(1H)-quinoxalinone.
科学的研究の応用
BMS-986178 has been extensively researched for its potential therapeutic applications in various diseases. It has been found to exhibit potent and selective inhibition of the bromodomain and extra-terminal (BET) proteins, which play a crucial role in the regulation of gene expression. BET inhibitors have been shown to have promising anticancer activity, and BMS-986178 is no exception. It has demonstrated significant antiproliferative activity against various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer.
特性
IUPAC Name |
4-(1-benzylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20-15-24(19-9-5-4-8-18(19)22-20)21(26)17-10-12-23(13-11-17)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQYTUJQKRKBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CC(=O)NC3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-benzylpiperidin-4-yl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione](/img/structure/B5139319.png)
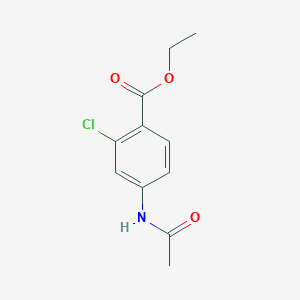
![N-(4-{[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5139329.png)

![1-[4-(2,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5139349.png)
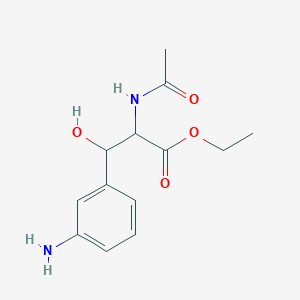
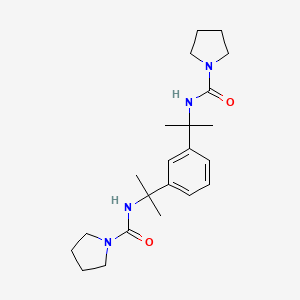
![3'-[(1-naphthylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5139381.png)
